8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
The compound 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a synthetic heterocyclic molecule featuring a pyrrolo[3,2,1-ij]quinolinone core modified with an indolin-1-ylsulfonyl group at the 8-position. This structural motif is designed to enhance interactions with enzymatic targets, particularly in the context of anticoagulant therapy. The pyrroloquinolinone scaffold is known for its conformational rigidity and ability to mimic natural substrates, making it a promising candidate for dual inhibition of coagulation factors Xa (FXa) and XIa (FXIa) . The sulfonyl group contributes to both solubility and target affinity, while the indoline moiety may influence selectivity against off-target enzymes like thrombin .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18-6-5-14-11-16(12-15-7-9-20(18)19(14)15)25(23,24)21-10-8-13-3-1-2-4-17(13)21/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJVQFOSMZNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multi-step organic reactions. One common approach is the annulation of ynones and (iso)quinoline N-oxides under solvent-controlled conditions, which provides high regioselectivity and broad substrate scope . Another method involves the palladium-catalyzed cross-coupling reaction and cyclization of 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is in the inhibition of specific kinases. Kinases play crucial roles in cellular signaling pathways and are often implicated in cancer and other diseases. Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit selective inhibition against several kinases:
- DYRK1A : A study indicated that certain derivatives showed IC50 values as low as 1 nM against DYRK1A, highlighting their potential as therapeutic agents in oncology .
- Haspin Kinase : The compound has also been evaluated for its selectivity towards Haspin kinase, which is involved in cell cycle regulation. Several analogues displayed significant inhibitory effects with minimal residual activity at higher concentrations .
Anticancer Activity
The anticancer properties of 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one have been explored through various in vitro studies:
- Cell Line Studies : The compound was tested on osteosarcoma cell lines (U-2 OS), revealing notable cytotoxic effects. Compounds within this class demonstrated the ability to induce apoptosis in cancer cells, suggesting their viability as chemotherapeutic agents .
Neuroprotective Effects
Emerging research indicates that certain derivatives may possess neuroprotective properties. The modulation of kinase activity can influence neurodegenerative processes, making these compounds candidates for further investigation in neuropharmacology.
Data Table: Summary of Biological Activities
| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Observed Effects |
|---|---|---|---|---|
| Compound A | DYRK1A | 1 | U-2 OS | Induced apoptosis |
| Compound B | Haspin | 2 | U-2 OS | Growth inhibition |
| Compound C | CLK1 | 5 | U-2 OS | Cytotoxicity |
Case Study 1: DYRK1A Inhibition
In a study published in Nature, a series of pyrroloquinoline derivatives were synthesized and tested for their ability to inhibit DYRK1A. The most promising candidates were found to have high selectivity and low toxicity profiles, making them suitable for further development as therapeutic agents against Alzheimer’s disease .
Case Study 2: Anticancer Potential
Another research effort explored the anticancer potential of these compounds through a series of assays on various cancer cell lines. The results indicated significant cytotoxicity against multiple cancer types, emphasizing the need for further exploration into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism by which 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one can be contextualized against related derivatives of the pyrrolo[3,2,1-ij]quinolinone family. Key comparisons are summarized below:
Structural Analogues Targeting Coagulation Factors
Compounds with thiazole or hydrazine linkers attached to the pyrroloquinolinone core have been extensively studied as dual FXa/FXIa inhibitors. For example:
- Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazineyl)thiazol-5-ylidene)acetates: Inhibitory Activity: Ten derivatives showed >80% inhibition of both FXa and FXIa at 10 µM, with IC50 values ranging from 0.5–5 µM for FXa and 1–10 µM for FXIa . Thrombin Selectivity: Minimal inhibition (<20% at 10 µM), reducing bleeding risks compared to traditional anticoagulants . Structural Advantage: The hydrazine-thiazole linker enhances binding to the S1/S4 pockets of FXa and FXIa .
CYP Enzyme Inhibitors
Derivatives with substituents like imidazolylmethyl or pyridinylmethyl groups exhibit activity against steroidogenic enzymes (e.g., CYP11B1/CYP11B2):
- 8-[(1-1H-imidazol-1-yl-ethyl)]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one: Target: Selective inhibition of CYP11B1 (IC50 = 50 nM) over CYP11B2 (IC50 = 200 nM) . Therapeutic Application: Potential treatment for hypertension and hyperaldosteronism .
- 8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one: Melting Point: 129–131°C, indicating stable crystalline structure . Synthetic Route: Prepared via PdCl2-mediated cyclization, emphasizing scalability .
Fungicidal Derivatives
Simpler derivatives like Pyroquilon (1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) lack complex substituents and are used agriculturally:
- Molecular Weight: 173.21 g/mol (C11H11NO) .
- Application : Broad-spectrum fungicide against Fusarium species .
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
The compound 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a novel pyrroloquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyrrolo[3,2,1]quinoline core with an indoline sulfonyl substituent. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Similar structures have been reported to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 µg/mL | |
| Pyrrolo[3,4-c]pyridine derivatives | Mycobacterium tuberculosis | <25 µM |
Antiviral Activity
Recent investigations suggest that the compound may exhibit antiviral activity against various viral pathogens. The mechanism often involves interference with viral replication processes.
The biological activity of This compound is hypothesized to involve multiple biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vitro against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased markers for apoptosis (e.g., caspase activation) .
Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound showed promising results with MIC values comparable to established antibiotics .
Q & A
Q. How can researchers optimize the synthesis of 8-(indolin-1-ylsulfonyl)-pyrroloquinolinone to improve yield and purity?
Methodological Answer:
- Utilize catalysts like ZrOCl₂·8H₂O under solvent-free conditions to accelerate reaction kinetics and reduce byproducts .
- Employ ultrasound-assisted synthesis to enhance reaction efficiency and homogeneity .
- Purify crude products via liquid column chromatography using gradients of CHCl₃/MeOH (95:5) to isolate isomers or derivatives .
Q. What advanced techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity in the pyrroloquinolinone core .
- Use X-ray crystallography to determine absolute stereochemistry, especially for sulfonyl and indoline substituents .
- Validate computational models (DFT or molecular docking) against experimental spectral data to resolve electronic or steric effects .
Q. How should structure-activity relationship (SAR) studies be designed to identify bioactive functional groups?
Methodological Answer:
- Systematically modify the indolin-1-ylsulfonyl group (e.g., substituent position, electron-withdrawing/donating groups) and assess bioactivity in enzyme inhibition assays .
- Compare in vitro activity of derivatives using standardized assays (e.g., PDE4 inhibition) and correlate results with computational binding affinity predictions .
- Apply multivariate statistical analysis (e.g., PCA) to identify key physicochemical properties (logP, polar surface area) influencing activity .
Q. How can researchers address contradictions in reported solubility or bioactivity data?
Methodological Answer:
- Verify compound purity (>95%) via HPLC with UV/Vis or MS detection to rule out impurities as a source of variability .
- Re-evaluate experimental conditions (e.g., solvent polarity, pH) for solubility studies, as sulfonamide groups may exhibit pH-dependent solubility .
- Replicate conflicting bioactivity studies using standardized protocols (e.g., cell line viability assays with controls for metabolic interference) .
Advanced Research Questions
Q. What methodologies are appropriate for studying the environmental fate of this compound?
Methodological Answer:
- Follow the INCHEMBIOL framework: assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure) .
- Quantify bioaccumulation potential using logK₀w (octanol-water partitioning) and evaluate biodegradation via OECD 301F respirometry tests .
- Employ LC-MS/MS to detect transformation products in soil/water matrices and model distribution using fugacity-based tools .
Q. What in vitro models are suitable for preliminary toxicity profiling?
Methodological Answer:
- Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (IC₅₀) via MTT assays, accounting for metabolic activation .
- Screen for acute toxicity using GHS Category 4 thresholds (oral, dermal, inhalation) and compare with structurally related sulfonamides .
- Evaluate mitochondrial toxicity via Seahorse extracellular flux analysis to detect oxidative stress .
Q. How can metabolic stability be evaluated during preclinical development?
Methodological Answer:
- Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Identify major metabolites using high-resolution MS and compare CYP450 isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model .
Q. What strategies ensure comprehensive polymorphism screening?
Methodological Answer:
- Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varying temperatures (4°C to 60°C) .
- Characterize crystal forms using PXRD and DSC to identify thermodynamically stable phases .
- Apply Hirshfeld surface analysis to predict packing motifs and stability under accelerated storage conditions (40°C/75% RH) .
Q. What experimental design considerations are critical for in vivo efficacy studies?
Methodological Answer:
- Use randomized block designs with split-split plots to control variables like dose, administration route, and biological replicates .
- Include positive controls (e.g., known PDE4 inhibitors) and sham groups to account for placebo effects in neurological or anti-inflammatory models .
- Collect longitudinal data (e.g., plasma concentrations, biomarker levels) to model pharmacokinetic/pharmacodynamic relationships .
Q. Which in silico approaches predict binding affinity to target proteins?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) with flexible side chains to account for sulfonyl group conformational flexibility .
- Validate docking poses via 100-ns MD simulations (AMBER or GROMACS) to assess binding stability and hydrogen bond occupancy .
- Use free-energy perturbation (FEP) calculations to quantify the impact of substituent modifications on binding ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
